molecular formula C29H29NO6 B12319223 Fmoc-Glu-2-phenylisopropyl ester

Fmoc-Glu-2-phenylisopropyl ester

Cat. No.: B12319223
M. Wt: 487.5 g/mol
InChI Key: UFFILNXPAXHSBT-UHFFFAOYSA-N
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Description

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the Peptide Bond: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.

Industrial Production Methods

In an industrial setting, the production of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
  • Fmoc-L-Lys(Nvoc)-OH

Uniqueness

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid is unique due to its specific structure, which includes the Fmoc protecting group and the phenylpropan-2-yl ether moiety. These features confer distinct chemical properties and reactivity, making it a valuable tool in peptide synthesis and other research applications.

Properties

Molecular Formula

C29H29NO6

Molecular Weight

487.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid

InChI

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-27(33)25(16-17-26(31)32)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,31,32)

InChI Key

UFFILNXPAXHSBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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